1-Ethyl-4-methylpiperidin-4-amine

Description

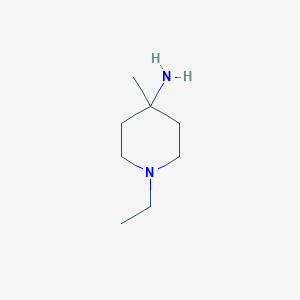

1-Ethyl-4-methylpiperidin-4-amine (CAS: 1178743-22-0, MFCD12766291) is a substituted piperidine derivative characterized by an ethyl group at the 1-position and a methyl group at the 4-position of the piperidine ring, with an additional amine substituent at the 4-position. This compound belongs to the class of aliphatic amines, which are critical intermediates in organic synthesis and pharmaceutical development. Its molecular formula is C₈H₁₈N₂, yielding a molecular weight of 142.24 g/mol.

Properties

IUPAC Name |

1-ethyl-4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-8(2,9)5-7-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRZABLLSMZMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

Substituent Effects on Lipophilicity :

- The benzyl group in 1-Benzylpiperidin-4-amine increases lipophilicity (XLogP3 ≈ 2.7) compared to the ethyl/methyl substituents in the target compound (XLogP3 ≈ 1.5) .

- Acetylation (1-Acetylpiperidin-4-amine ) reduces lipophilicity (XLogP3 ≈ 0.5) due to the polar carbonyl group, enhancing solubility in aqueous media .

Hydrogen Bonding Capacity :

- 1-Acetylpiperidin-4-amine has three hydrogen bond acceptors (amide carbonyl and amine), making it more suitable for interactions in biological systems compared to the target compound’s two acceptors .

In contrast, [(1-Methylpiperidin-4-yl)methyl]amine has a smaller aminomethyl group, enabling greater conformational flexibility .

Preparation Methods

Direct Alkylation and Amination of Piperidine Derivatives

A common approach to synthesize 1-ethyl-4-methylpiperidin-4-amine involves starting from piperidine or its derivatives, followed by selective alkylation and amination steps.

- Starting Material : Piperidine-4-carboxylic acid or 4-piperidone derivatives are frequently used as precursors.

- Alkylation : Introduction of the ethyl group at the nitrogen (N-1) position is often achieved via transfer hydrogenation or alkylation methods using ethyl halides or aldehydes under catalytic conditions.

- Amination : The methyl group at the 4-position is introduced through reductive amination or nucleophilic substitution reactions.

Transfer hydrogenation conditions have been reported as effective for N-alkylation, using formaldehyde as a hydrogen donor and palladium or platinum catalysts under mild heating (90–95°C) in acidic aqueous media (e.g., formic acid).

Grignard Reagent Addition to Piperidine Intermediates

The use of Grignard reagents to install alkyl groups at the 4-position of piperidine rings is a well-documented method.

- Procedure : Reaction of bicyclic lactams or piperidin-4-ones with Grignard reagents (e.g., ethylmagnesium bromide or isopropylmagnesium chloride/lithium chloride "Turbo Grignard") allows for the stereoselective or non-stereoselective introduction of alkyl substituents.

- Advantages : This method avoids the need for cryogenic conditions required by lithium reagents and can be performed at ambient temperature (~18–25°C).

- Outcome : The addition of the Grignard reagent forms an intermediate that, upon dehydration and subsequent reduction, yields the desired substituted piperidine amine.

Reductive Amination and Catalytic Hydrogenation

Reductive amination is a key step in the preparation of this compound.

- Reagents : Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)3) and catalytic hydrogenation with palladium on carbon (Pd/C).

- Conditions : Reactions are typically carried out in solvents such as dichloromethane, ethanol, or tetrahydrofuran at room temperature.

- Process : The carbonyl precursor (e.g., 4-piperidone) is reacted with ethylamine or methylamine derivatives, followed by reduction to yield the amine product.

- Catalytic hydrogenation : Used for chemoselective reduction of intermediates to the saturated amine, often under mild conditions.

Salt Formation and Isolation

The free base form of this compound is often converted into salts to improve stability and isolation.

- Acid salts : Hydrochloride, succinate, fumarate, maleate, citrate, and other pharmaceutically acceptable salts are prepared by reacting the free amine with corresponding acids in organic solvents.

- Isolation methods : Solvent removal, precipitation, or cooling-induced crystallization are employed to isolate the salt.

- Solvents : Suitable solvents include toluene, dichloromethane, ethyl acetate, acetonitrile, ethers, and alcohols.

Comparative Table of Key Preparation Steps

| Step | Method/Conditions | Reagents/Catalysts | Notes |

|---|---|---|---|

| N-Ethylation | Transfer hydrogenation at 90–95°C | Formaldehyde, Pd/C or Pt catalyst, formic acid | Mild conditions, avoids gaseous hydrogen |

| 4-Position Alkylation | Grignard reagent addition at ambient temperature | Ethylmagnesium bromide, Turbo Grignard reagent | Avoids cryogenic conditions, stereoselectivity varies |

| Reductive Amination | Room temperature reductive amination | NaBH(OAc)3, Pd/C hydrogenation | High selectivity, mild solvents |

| Salt Formation | Reaction with acids in organic solvent | HCl, succinic acid, fumaric acid, etc. | Improves compound stability and crystallinity |

| Isolation | Solvent removal, precipitation, cooling | Various organic solvents | Efficient purification and isolation |

Research Findings and Optimization Notes

- Catalyst loading : Using catalyst loading >0.02 wt% in transfer hydrogenation allows lower reaction temperatures (~60–70°C), reducing product discoloration and improving purity.

- Grignard reagent choice : Turbo Grignard reagents provide better handling and reaction control compared to classical lithium reagents.

- Stereochemical control : The stereochemical outcome of alkylation at the 4-position can be influenced by the choice of intermediate and reaction conditions, with some methods providing stereoselective addition.

- Salt selection : The choice of acid for salt formation affects solubility and stability, with succinate and fumarate salts commonly used in pharmaceutical contexts.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-methylpiperidin-4-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a pre-functionalized piperidine core. For example, N-alkylation of 4-methylpiperidin-4-amine with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) is a viable route . Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) resolves ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.1–1.3 ppm, singlet) groups. ¹³C NMR confirms quaternary carbons (piperidine C4 at ~45 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 157.2) identifies molecular ions. Fragmentation patterns (e.g., loss of ethyl group, m/z 128) confirm substitution .

- IR : Stretching bands for NH₂ (3350–3300 cm⁻¹) and C-N (1250–1150 cm⁻¹) validate amine functionality .

Q. How can reverse-phase HPLC be utilized to assess the purity of this compound?

- Methodological Answer : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (60:40) and 0.1% phosphoric acid. Detection at 254 nm provides optimal sensitivity. For MS compatibility, replace H₃PO₄ with 0.1% formic acid . Table 1 : Suggested HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Newcrom R1 | MeCN:H₂O:H₃PO₄ (60:40:0.1) | 1.0 mL/min | ~8.2 min |

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. For disordered ethyl/methyl groups:

Q. How does the steric/electronic environment of the piperidine ring influence reactivity in nucleophilic substitutions?

- Methodological Answer : The 4-methyl group increases steric hindrance, reducing nucleophilicity at the adjacent nitrogen. Computational studies (DFT, B3LYP/6-31G*) show:

- Charge distribution : Methyl withdraws electron density via inductive effects, lowering amine basicity.

- Reactivity : Ethyl groups enhance solubility in non-polar media but slow SN2 kinetics. Kinetic studies (GC-MS monitoring) confirm ~30% slower reaction vs. unsubstituted analogs .

Q. What computational approaches model interactions between this compound and serotonin receptors?

- Methodological Answer :

- Docking : Use AutoDock Vina with receptor PDB 5I6X. Protonate the amine at physiological pH for accurate binding poses.

- MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of hydrogen bonds (e.g., with Asp155).

- Validation : Compare binding free energies (MM/PBSA) with radioligand displacement assays (IC₅₀ < 1 µM confirms predictive accuracy) .

Q. How are conflicting NMR and MS data reconciled when unexpected byproducts form during synthesis?

- Methodological Answer :

- Step 1 : Use LC-MS (TOF detector) to identify byproduct masses (e.g., m/z 185 suggests di-ethylation).

- Step 2 : 2D NMR (HSQC, HMBC) assigns cross-peaks for structural elucidation.

- Step 3 : Optimize reaction stoichiometry (amine:alkylating agent = 1:1.2) to suppress over-alkylation .

Data Contradiction Analysis

Case Study : A 2023 study reported inconsistent LogP values (1.86 vs. 2.10) for a related piperidine derivative. Resolution involved:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.